Cas no 4493-32-7 (1-Phenyl-1H-benzimidazole-2-thiol)

1-Phenyl-1H-benzimidazole-2-thiol is a heterocyclic organic compound featuring a benzimidazole core substituted with a phenyl group at the 1-position and a thiol group at the 2-position. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly for the development of pharmaceuticals, agrochemicals, and coordination chemistry applications. The presence of the thiol group allows for versatile functionalization, including metal complexation and nucleophilic substitution reactions. Its robust aromatic system enhances stability, while the electron-rich benzimidazole moiety contributes to its utility in catalytic and ligand frameworks. The compound is commonly employed in research settings for constructing biologically active molecules and advanced materials.
1-Phenyl-1H-benzimidazole-2-thiol structure
4493-32-7 structure
Product Name:1-Phenyl-1H-benzimidazole-2-thiol
CAS No:4493-32-7
MF:C13H10N2S
MW:226.296901226044
MDL:MFCD02063044
CID:329984
PubChem ID:720852
Update Time:2025-05-25

1-Phenyl-1H-benzimidazole-2-thiol Chemical and Physical Properties

Names and Identifiers

    • 2H-Benzimidazole-2-thione,1,3-dihydro-1-phenyl-
    • 1-Phenyl-1H-benzimidazole-2-thiol
    • 1-PHENYL-1H-BENZOIMIDAZOLE-2-THIOL
    • 1,3-Dihydro-1-phenyl-2H-benzimidazole-2-thione
    • 1-Phenyl-1,3-dihydro-benzimidazol-2-thion
    • 1-phenyl-1,3-dihydro-benzimidazole-2-thione
    • 1-phenyl-1,3-dihydro-benzoimidazole-2-thione
    • 1-phenyl-1H-benzo[d]imidazole-2-thiol
    • 1-Phenyl-benzimidazol-2-thion
    • 1-phenylbenzimidazole-2-thiol
    • 2H-Benzimidazole-2-thione, 1,3-dihydro-1-
    • AC1LF08J
    • AC1Q7GDE
    • F3284-8053
    • N-phenylbenzimidazoline-2-thione
    • SureCN889831
    • CS-0307597
    • Benzimidazoline-2-thione, 1-phenyl-
    • HMS1784L01
    • Z56804752
    • AKOS003236465
    • 2H-Benzimidazole-2-thione, 1,3-dihydro-1-phenyl-
    • 1-phenyl-1H-1,3-benzodiazole-2-thiol
    • Benzimidazole-2-thiol, 1-phenyl-
    • MFCD02063044
    • LS-07697
    • 4493-32-7
    • A872446
    • 3-phenyl-1H-benzimidazole-2-thione
    • DTXSID50196341
    • 2-Mercapto-1-phenylbenzimidazole
    • SCHEMBL258865
    • EN300-03046
    • AKOS000115841
    • 1-Phenyl-1H-benzimidazol-2-yl hydrosulfide
    • 1-Phenyl-1H-benzimidazol-2-yl hydrosulfide #
    • 1H-benzimidazole-2-thiol, 1-phenyl-
    • G64955
    • 1,3-dihydro-1-phenyl-2h-benzimidazole-2-thion
    • 1-PHENYL-3H-1,3-BENZODIAZOLE-2-THIONE
    • AE-848/32307043
    • 1-phenyl-1,3-dihydro-2H-benzimidazole-2-thione
    • ALBB-024007
    • XH0031
    • MDL: MFCD02063044
    • Inchi: 1S/C13H10N2S/c16-13-14-11-8-4-5-9-12(11)15(13)10-6-2-1-3-7-10/h1-9H,(H,14,16)
    • InChI Key: JKIGHOGKGARVAG-UHFFFAOYSA-N
    • SMILES: S=C1NC2C=CC=CC=2N1C1C=CC=CC=1

Computed Properties

  • Exact Mass: 226.0566
  • Monoisotopic Mass: 226.056469
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 273
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 47.4
  • XLogP3: 2.9

Experimental Properties

  • Density: 1.35
  • Boiling Point: 367.3 °C at 760 mmHg
  • Flash Point: 175.9 °C
  • Refractive Index: 1.758
  • PSA: 15.27

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1-Phenyl-1H-benzimidazole-2-thiol Suppliers

Amadis Chemical Company Limited
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Audited Supplier Audited Supplier
(CAS:4493-32-7)1-Phenyl-1H-benzimidazole-2-thiol
Order Number:A872446
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:34
Price ($):344.0
Email:sales@amadischem.com

Additional information on 1-Phenyl-1H-benzimidazole-2-thiol

1-Phenyl-1H-benzimidazole-2-thiol: A Comprehensive Overview

1-Phenyl-1H-benzimidazole-2-thiol, also known by its CAS number 4493-32-7, is a compound of significant interest in the fields of organic chemistry and materials science. This compound is a derivative of benzimidazole, a heterocyclic aromatic compound with two nitrogen atoms in its structure. The presence of a phenyl group and a thiol (-SH) functional group introduces unique chemical properties that make it valuable for various applications.

The structure of 1-Phenyl-1H-benzimidazole-2-thiol consists of a benzene ring fused to a benzimidazole ring, with a thiol group attached at the 2-position. This arrangement provides the molecule with both aromaticity and reactivity, making it suitable for use in diverse chemical reactions. Recent studies have highlighted its potential as a building block for constructing advanced materials, such as metal-organic frameworks (MOFs) and coordination polymers.

One of the most notable applications of 1-Phenyl-1H-benzimidazole-2-thiol is in the field of drug discovery. Its thiol group allows for the formation of disulfide bonds, which are crucial in many biological processes. Researchers have explored its ability to act as a scaffold for designing bioactive molecules, particularly those targeting enzyme inhibition and antioxidant activity. For instance, studies have shown that derivatives of this compound exhibit promising anti-inflammatory and anticancer properties.

In addition to its biological applications, 1-Phenyl-1H-benzimidazole-2-thiol has gained attention in the development of sensors and catalytic systems. Its ability to coordinate with metal ions makes it an effective ligand for creating metalloproteins and catalysts. Recent advancements in nanotechnology have also leveraged this compound to fabricate nanomaterials with enhanced electronic properties, which are applicable in energy storage devices such as batteries and supercapacitors.

The synthesis of 1-Phenyl-1H-benzimidazole-2-thiol typically involves multi-step reactions, often starting from readily available starting materials like o-aminothiophenol or benzene derivatives. The reaction conditions are carefully optimized to ensure high yield and purity. Researchers have also explored green chemistry approaches to synthesize this compound, reducing environmental impact while maintaining product quality.

From an environmental perspective, understanding the degradation pathways and toxicity profile of 1-Phenyl-1H-benzimidazole-2-thiol is essential for its safe handling and application. Studies have indicated that under certain conditions, this compound can undergo biodegradation, minimizing its persistence in the environment. However, further research is needed to fully assess its long-term ecological impact.

In conclusion, 1-Phenyl-1H-benzimidazole-2-thiol, with its unique chemical structure and versatile functional groups, continues to be a focal point in scientific research. Its applications span across medicine, materials science, and nanotechnology, driven by ongoing advancements in synthetic methods and functionalization techniques. As researchers delve deeper into its properties and potential uses, this compound is poised to contribute significantly to the development of innovative solutions across various industries.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:4493-32-7)1-Phenyl-1H-benzimidazole-2-thiol
A872446
Purity:99%
Quantity:5g
Price ($):344.0
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